molecular formula C7H7N5OS B13196512 4-Amino-6-(3-methyl-1,2-oxazol-5-YL)-1,3,5-triazine-2-thiol

4-Amino-6-(3-methyl-1,2-oxazol-5-YL)-1,3,5-triazine-2-thiol

Cat. No.: B13196512
M. Wt: 209.23 g/mol
InChI Key: XUEHANSWRRUBNS-UHFFFAOYSA-N
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Description

4-Amino-6-(3-methyl-1,2-oxazol-5-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains both triazine and oxazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and thiol groups in its structure makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(3-methyl-1,2-oxazol-5-yl)-1,3,5-triazine-2-thiol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of green chemistry approaches to minimize environmental impact. Techniques such as microwave irradiation and ultrasound-mediated synthesis can be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(3-methyl-1,2-oxazol-5-yl)-1,3,5-triazine-2-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

4-Amino-6-(3-methyl-1,2-oxazol-5-yl)-1,3,5-triazine-2-thiol has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe for studying biological processes and interactions due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-Amino-6-(3-methyl-1,2-oxazol-5-yl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. The amino and thiol groups can form covalent bonds with biological molecules, leading to the modulation of enzymatic activities and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-6-(3-methyl-1,2-oxazol-5-yl)-1,3,5-triazine-2-ol: Similar structure but with a hydroxyl group instead of a thiol group.

    4-Amino-6-(3-methyl-1,2-oxazol-5-yl)-1,3,5-triazine-2-sulfonic acid: Contains a sulfonic acid group instead of a thiol group.

Uniqueness

The presence of both amino and thiol groups in 4-Amino-6-(3-methyl-1,2-oxazol-5-yl)-1,3,5-triazine-2-thiol makes it unique compared to its analogs. This dual functionality allows for a wider range of chemical modifications and applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H7N5OS

Molecular Weight

209.23 g/mol

IUPAC Name

2-amino-6-(3-methyl-1,2-oxazol-5-yl)-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C7H7N5OS/c1-3-2-4(13-12-3)5-9-6(8)11-7(14)10-5/h2H,1H3,(H3,8,9,10,11,14)

InChI Key

XUEHANSWRRUBNS-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=NC(=S)N=C(N2)N

Origin of Product

United States

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